molecular formula C10H16N+ B1262140 Ionamin

Ionamin

Cat. No. B1262140
M. Wt: 150.24 g/mol
InChI Key: DHHVAGZRUROJKS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Ionamin is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.
Phentermine(1+) is an organic cation. It is a conjugate acid of a phentermine.
A central nervous system stimulant and sympathomimetic with actions and uses similar to those of DEXTROAMPHETAMINE. It has been used most frequently in the treatment of obesity.

Scientific Research Applications

Heat Transfer Enhancement

Ionamin, a class of ionic liquids, exhibits substantial potential in enhancing heat transfer capabilities. This innovative fluid class, especially when nanoparticles are added to form "ionanofluids", shows improved thermal management and energy harvesting capabilities, making them suitable for advanced applications in these fields. Despite the scattered nature of literature findings, their utility in thermal systems, including solar power plants, is promising due to their non-flammable, non-volatile, and recyclable nature. Computational fluid dynamics studies have highlighted their potential in heating applications, though more research is needed to fully understand and utilize these new heat transfer fluids (Minea & Murshed, 2018).

Rheological Properties and Practical Applications

The rheological properties of ionanofluids are crucial for practical applications, as factors like ionic liquid structure, nanoparticle properties, and concentration significantly influence their behavior. Understanding these properties is key for determining parameters such as convective heat transfer, pressure drop, and required pumping power. Although ionanofluids are primarily recognized for their enhanced thermal properties, a comprehensive examination of their rheology is essential for broadening their practical applications (Jóźwiak & Boncel, 2020).

Potential as Advanced Heat Transfer Fluids

Ionamin, particularly in the form of carbon nanotubes-based nanofluids and ionanofluids, showcases superior thermal properties. These properties include thermal conductivity, convective heat transfer coefficient, and boiling critical heat flux, which significantly outperform their base fluids. Despite some inconsistencies in data and unclear heat transfer mechanisms, the potential of these fluids in advanced heat transfer applications remains undisputed, highlighting the need for further exploration into this innovative class of nanofluids (Murshed & Castro, 2014).

Estimating Heat Capacity of Non-Newtonian Ionanofluid Systems

The estimation of the heat capacity of non-Newtonian ionanofluid systems has been explored using various models like multilayer perceptron artificial neural network (MLP–ANN), stochastic gradient boosting (SGB) tree, and adaptive neuro-fuzzy inference system (ANFIS). The ability of the SGB model to accurately estimate the heat capacity of ionanofluids has been emphasized, which could eliminate the need for costly and time-consuming experiments. This advancement supports the potential application of ionanofluids in various industrial processes and highlights their relevance in the field of chemical engineering and chemistry (Daneshfar et al., 2020).

properties

Product Name

Ionamin

Molecular Formula

C10H16N+

Molecular Weight

150.24 g/mol

IUPAC Name

(2-methyl-1-phenylpropan-2-yl)azanium

InChI

InChI=1S/C10H15N/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3/p+1

InChI Key

DHHVAGZRUROJKS-UHFFFAOYSA-O

Canonical SMILES

CC(C)(CC1=CC=CC=C1)[NH3+]

synonyms

Adipex P
Adipex-P
AdipexP
Duromine
Hydrochloride, Phentermine
Ionamine
Phentermine
Phentermine Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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